
Samotolisib metastatic castration-resistant
prostate cancer clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Samotolisib

CAS No.: 1386874-06-1

Cat. No.: S548537

Get Quote

Samotolisib Mechanism of Action and Signaling
Pathways

Samotolisib (LY3023414) is a potent, ATP-competitive small-molecule inhibitor that targets key signaling

nodes in cancer progression. Its primary mechanism involves dual inhibition of the PI3K/mTOR pathway

and DNA-dependent protein kinase (DNA-PK) [1].

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis frequently activated in prostate

cancer, influencing cell survival, proliferation, and metabolism [2]. Concurrently, DNA-PK is a key enzyme

in DNA repair, whose upregulation is associated with aggressive disease and therapy resistance [1]. In

prostate cancer, DNA-PK also functions as a coregulator of the androgen receptor (AR), promoting double-

strand break repair. Simultaneous inhibition of these pathways with samotolisib, in combination with AR-

targeted therapy like enzalutamide, presents a rational strategy to overcome treatment resistance in mCRPC

[1].

The diagram below illustrates these key signaling pathways and samotolisib's mechanism of action.
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Diagram 1: Samotolisib inhibits multiple key pathways in mCRPC. It directly targets Class I PI3K isoforms,

mTOR complexes, and DNA-PK, thereby suppressing signals for cell survival, proliferation, and DNA repair

that drive tumor growth and therapy resistance. The pathway crosstalk between DNA-PK and AR highlights

a potential mechanism for combination therapy synergy [1].

Clinical Trial Efficacy and Safety Data

The following table summarizes efficacy and safety outcomes from a phase Ib/II clinical trial

(NCT02407054) investigating samotolisib plus enzalutamide in patients with mCRPC who had progressed
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on prior abiraterone therapy [1].

Table 1: Efficacy and Safety Outcomes from Phase Ib/II Trial (NCT02407054) [1]

Outcome Measure
Samotolisib +
Enzalutamide

Placebo +
Enzalutamide

P-
value

Median PCWG2-PFS (months) 3.8 2.8 0.003

Median rPFS (months) 10.2 5.5 0.03

rPFS in AR-V7 Negative Patients
(months)

13.2 5.3 0.03

Dose-Limiting Toxicities (Phase Ib) Not Reported N/A -

Key Findings:

Efficacy: The combination of samotolisib and enzalutamide significantly improved both primary

endpoint progression-free survival (PFS) and secondary endpoint radiographic PFS (rPFS)
compared to enzalutamide alone [1].

Biomarker Analysis: An exploratory analysis revealed a pronounced rPFS benefit in patients
without the androgen receptor splice variant 7 (AR-V7), suggesting AR-V7 status may be a

predictive biomarker for treatment response [1].
Safety: The phase Ib lead-in segment established the combination's safety profile, with no dose-

limiting toxicities observed. Samotolisib exposures remained within the targeted range, supporting
the 200 mg twice-daily dose for phase II [1].

Comparative Analysis of PI3K/mTOR Inhibitors

Samotolisib is one of several inhibitors targeting the PI3K/AKT/mTOR pathway under investigation. The

table below compares it with other relevant agents based on available data.

Table 2: Comparison of PI3K/mTOR Pathway Inhibitors in Prostate Cancer Context
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Inhibitor Name Primary Targets Key Context in Prostate Cancer
Development Status
for mCRPC

Samotolisib
(LY3023414)

PI3K, mTOR

(dual), DNA-PK

Significantly improved rPFS in

combo with enzalutamide post-
abiraterone [1].

Phase II (completed)

Gedatolisib Pan-PI3K,
mTORC1/2

(multi-node)

Preclinically more potent than single-
node inhibitors; circumvents PTEN-

dependent resistance [3].

Phase 1/2 (ongoing,
combo with

darolutamide)

Ipatasertib AKT Phase III showed improved rPFS in

combo with abiraterone in mCRPC
patients with PTEN loss [1].

Approved in some

regions

Everolimus mTORC1 Single-node inhibitor; feedback relief
can limit efficacy [3].

Investigational

Interpretation: This comparison highlights different strategic approaches: samotolisib offers a unique dual

PI3K/mTOR and DNA-PK inhibition profile, while gedatolisib represents a potent multi-node PI3K/mTOR

inhibitor. Preclinical evidence suggests that simultaneously blocking multiple nodes in the

PI3K/AKT/mTOR pathway may be more effective than selective single-node inhibition and could help

overcome resistance mechanisms, such as those mediated by PTEN loss [3].

Proposed Experimental Protocol for In Vitro Analysis

This protocol outlines a methodology to assess the combinatorial effect of samotolisib and enzalutamide on

prostate cancer cell functions, providing a framework for translational research.

1. Cell Line Selection and Preparation

Select a panel of human mCRPC cell lines with varying PTEN and PIK3CA status (e.g., PTEN null,

PIK3CA mutant, PTEN/PIK3CA wild-type) to model genetic heterogeneity [3].
Maintain cells in recommended media under standard conditions (37°C, 5% CO₂). For combination

experiments, use androgen-depleted media to mimic the castration-resistant environment.

2. Drug Preparation and Treatment Conditions

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9662871/
https://pubmed.ncbi.nlm.nih.gov/39092562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662871/
https://pubmed.ncbi.nlm.nih.gov/39092562/
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39092562/
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39092562/
https://www.smolecule.com/products/s548537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Prepare stock solutions of samotolisib and enzalutamide in DMSO. Aliquot and store at -20°C.

Design a matrix of treatment conditions:
Vehicle control (DMSO)

Samotolisib monotherapy (e.g., 0.1 µM to 10 µM)
Enzalutamide monotherapy (e.g., 10 µM)

Combination therapy (samotolisib + enzalutamide across the same concentration range)
Use a minimum of three biological replicates per condition.

3. Functional and Metabolic Assays

Cell Viability and Proliferation: Seed cells in 96-well plates. After 72-hour drug treatment, measure
viability using a resazurin-based assay. Read fluorescence (Ex 560 nm/Em 590 nm) [3].

Clonogenic Survival Assay: Seed a low density of cells and treat with drugs for 10-14 days. Fix and
stain colonies with crystal violet; count colonies >50 cells.

Metabolic Analysis (Seahorse Assay): In a specialized plate, treat cells and measure the Oxygen
Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time to assess

mitochondrial respiration and glycolysis, respectively [3].
Western Blot Analysis: After 24-hour treatment, lyse cells and analyze proteins (e.g., p-AKT Ser473,

total AKT, p-S6, AR, PARP) to confirm pathway inhibition and apoptosis.

4. Data Analysis

Calculate IC₅₀ values for samotolisib using non-linear regression from viability data.

Analyze combination index (CI) using the Chou-Talalay method to determine synergism (CI<1),
additive effect (CI=1), or antagonism (CI>1).

Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups against controls and
monotherapies.

The experimental workflow for this protocol is summarized below.
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Diagram 2: Experimental workflow for in vitro analysis of samotolisib and enzalutamide combination

therapy in prostate cancer (PCa) cell models, incorporating functional and metabolic assays to

comprehensively evaluate treatment effects [3].

Future Research Directions and Conclusions

Clinical evidence supports the potential of samotolisib and enzalutamide combination therapy for mCRPC

patients, particularly those who are AR-V7 negative. Future work should focus on:

Biomarker Validation: Prospective validation of AR-V7 and PTEN status as predictive biomarkers

for patient selection is crucial for maximizing clinical benefit [1].
Mechanistic Studies: Further investigation into the crosstalk between DNA-PK inhibition and AR
signaling, and how this interaction overcomes enzalutamide resistance [1].
Novel Combinations: Exploring samotolisib with other emerging agent classes, such as CDK4/6

inhibitors or novel AR degraders, could address broader resistance mechanisms.
Comparison with Other Inhibitors: Head-to-preclinical comparisons with other multi-node inhibitors

like gedatolisib could clarify the most effective strategy for complete pathway suppression [3].
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In conclusion, the combination of samotolisib and enzalutamide represents a promising, biologically rational

approach for treating mCRPC after abiraterone failure. The integration of robust biomarker analysis with a

detailed understanding of the drug's multi-target mechanism of action will be key to its successful

development and potential translation into clinical practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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